molecular formula C15H10BrClN2O2S B301780 5-[(5-Bromo-2-thienyl)methylene]-3-(4-chlorobenzyl)-2,4-imidazolidinedione

5-[(5-Bromo-2-thienyl)methylene]-3-(4-chlorobenzyl)-2,4-imidazolidinedione

Cat. No. B301780
M. Wt: 397.7 g/mol
InChI Key: ONRMYYBHMUHQQK-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-Bromo-2-thienyl)methylene]-3-(4-chlorobenzyl)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BRD 73954 and is known to have potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of BRD 73954 is not yet fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs) and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
BRD 73954 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using BRD 73954 in lab experiments is its specificity towards HDACs. This allows researchers to study the effects of HDAC inhibition on various cellular processes. However, one limitation is that it may have off-target effects on other enzymes and proteins, which can complicate data interpretation.

Future Directions

For research include the development of more potent analogs and the exploration of its therapeutic potential.

Synthesis Methods

The synthesis of BRD 73954 is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with ethyl cyanoacetate in the presence of a base to form a thiophene-2-carboxylic acid derivative. This derivative is then reacted with 4-chlorobenzylamine in the presence of a coupling agent to form the corresponding amide. The final step involves the reaction of the amide with phosgene to form BRD 73954.

Scientific Research Applications

BRD 73954 has been extensively studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

Product Name

5-[(5-Bromo-2-thienyl)methylene]-3-(4-chlorobenzyl)-2,4-imidazolidinedione

Molecular Formula

C15H10BrClN2O2S

Molecular Weight

397.7 g/mol

IUPAC Name

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C15H10BrClN2O2S/c16-13-6-5-11(22-13)7-12-14(20)19(15(21)18-12)8-9-1-3-10(17)4-2-9/h1-7H,8H2,(H,18,21)/b12-7+

InChI Key

ONRMYYBHMUHQQK-KPKJPENVSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(S3)Br)/NC2=O)Cl

SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(S3)Br)NC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(S3)Br)NC2=O)Cl

Origin of Product

United States

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